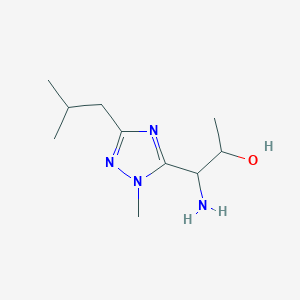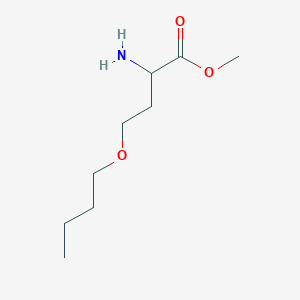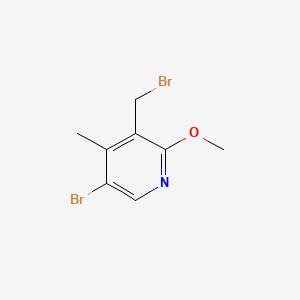
Ethyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an ethyl ester group, an amino group, and a pyrazole ring substituted with a chlorine and a methyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoate typically involves the reaction of 4-chloro-5-methyl-1H-pyrazole with ethyl 2-bromo-4-aminobutanoate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and enable the efficient production of large quantities of the compound. The use of continuous flow reactors also minimizes the formation of by-products and reduces the need for extensive purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of ethyl 2-nitro-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoate.
Reduction: Formation of ethyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanol.
Substitution: Formation of ethyl 2-amino-4-(4-aminomethyl-1h-pyrazol-1-yl)butanoate or ethyl 2-amino-4-(4-thiomethyl-1h-pyrazol-1-yl)butanoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanoate can be compared with other similar compounds, such as:
Ethyl 2-amino-4-(4-chloro-1h-pyrazol-1-yl)butanoate: Lacks the methyl group on the pyrazole ring.
Ethyl 2-amino-4-(4-methyl-1h-pyrazol-1-yl)butanoate: Lacks the chlorine atom on the pyrazole ring.
Ethyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)pentanoate: Has an additional carbon atom in the butanoate chain.
The presence of both chlorine and methyl groups on the pyrazole ring in this compound contributes to its unique chemical and biological properties, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C10H16ClN3O2 |
|---|---|
Molekulargewicht |
245.70 g/mol |
IUPAC-Name |
ethyl 2-amino-4-(4-chloro-5-methylpyrazol-1-yl)butanoate |
InChI |
InChI=1S/C10H16ClN3O2/c1-3-16-10(15)9(12)4-5-14-7(2)8(11)6-13-14/h6,9H,3-5,12H2,1-2H3 |
InChI-Schlüssel |
AUWVOAPZSLKPMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCN1C(=C(C=N1)Cl)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B15301955.png)
![Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate](/img/structure/B15301956.png)

![2-Bromo-7-oxaspiro[4.5]decane](/img/structure/B15301966.png)



![5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)furan-2-carboxylicacid](/img/structure/B15301990.png)


